molecular formula C9H8FN3 B1355081 5-(4-fluorophenyl)-1H-imidazol-2-amine CAS No. 60472-17-5

5-(4-fluorophenyl)-1H-imidazol-2-amine

Cat. No. B1355081
CAS RN: 60472-17-5
M. Wt: 177.18 g/mol
InChI Key: ANHNVGOEKUWHGJ-UHFFFAOYSA-N
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Description

The compound “5-(4-fluorophenyl)-1H-imidazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “5-(4-fluorophenyl)-1H-imidazol-2-amine”. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, was synthesized through a process involving the condensation of 3,5-diiodosalicylaldehyde and sulfadiazine2.



Molecular Structure Analysis

The molecular structure of “5-(4-fluorophenyl)-1H-imidazol-2-amine” is not readily available. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, has been studied. The compound was characterized by 1H NMR, 13C NMR, and X-ray crystallography3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “5-(4-fluorophenyl)-1H-imidazol-2-amine”. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, was synthesized through a condensation reaction2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-fluorophenyl)-1H-imidazol-2-amine” are not readily available. However, a related compound, “5-(4-fluorophenyl)valeric acid”, has a molecular weight of 196.22 g/mol, a topological polar surface area of 37.3 Ų, and a XLogP3 of 2.81.


Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research indicates that derivatives of 5-(4-fluorophenyl)-1H-imidazol-2-amine have potential anti-inflammatory and analgesic activities. One study synthesized a series of compounds and tested them for their effectiveness against rat paw edema and writhing in mice, showing promising results (Khalifa & Abdelbaky, 2008).

Antibacterial Applications

Another study focused on the synthesis of novel derivatives of 5-(4-fluorophenyl)-1H-imidazol-2-amine, assessing their antibacterial activity. The synthesized compounds showed moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

A novel bipolar derivative of 5-(4-fluorophenyl)-1H-imidazol-2-amine was designed for use in organic light-emitting diodes (OLEDs), showing efficient violet-blue emission and excellent thermal stability. This derivative was also used as a host for phosphorescent OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).

Fluorescent Properties

Research on fluorescent properties of derivatives involving 5-(4-fluorophenyl)-1H-imidazol-2-amine found that they show absorption in the ultraviolet region and emission in the blue region. These properties were evaluated in various solvents, and the compounds were analyzed for their thermal stability and solvatochromism data (Padalkar et al., 2015).

Synthesis of Aminoimidazole Carboxyamides

Another study explored the synthesis of active esters from 5-aminoimidazole-4-carboxylic acids, which were then used to prepare aminoimidazole carboxyamides and their nucleoside and nucleotide derivatives. This research contributes to the understanding of purines, pyrimidines, and imidazoles (Burrows & Shaw, 1967).

Safety And Hazards

The safety and hazards of “5-(4-fluorophenyl)-1H-imidazol-2-amine” are not readily available. However, a related compound, “5-(4-fluorophenyl)valeric acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system56.


properties

IUPAC Name

5-(4-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHNVGOEKUWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515124
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1H-imidazol-2-amine

CAS RN

60472-17-5
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1H-imidazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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